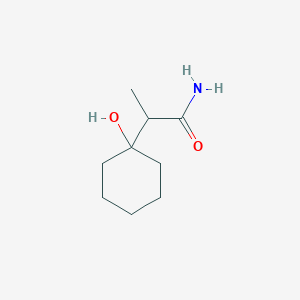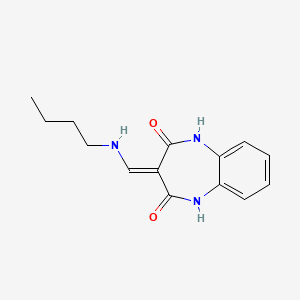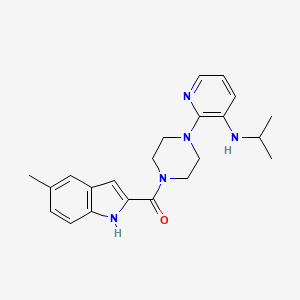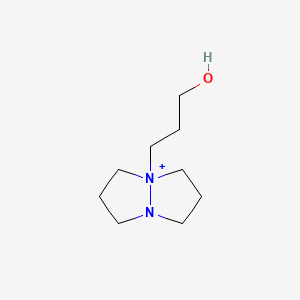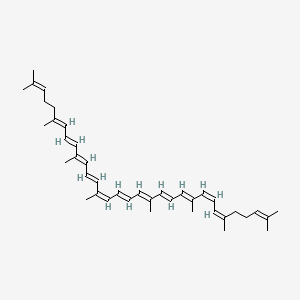
9H-Purin-6-amine, 9-(3-(butylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purin-6-amine, 9-(3-(butylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a modified arabinofuranosyl sugar moiety
Vorbereitungsmethoden
The synthesis of 9H-Purin-6-amine, 9-(3-(butylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- involves several steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The synthetic route typically begins with the preparation of the arabinofuranosyl sugar derivative, followed by the introduction of the purine base. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitro or carbonyl groups, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings and amino groups are susceptible to substitution reactions, where functional groups can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9H-Purin-6-amine, 9-(3-(butylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of viral infections and cancer.
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9H-Purin-6-amine, 9-(3-(butylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 9H-Purin-6-amine, 9-(3-(butylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Adenosine analogs: These compounds share the purine base but differ in the sugar moiety and functional groups.
Nucleoside analogs: These compounds have similar sugar moieties but different bases or substituents. The uniqueness of 9H-Purin-6-amine, 9-(3-(butylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- lies in its specific structural modifications, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
134934-61-5 |
|---|---|
Molekularformel |
C54H54N6O5 |
Molekulargewicht |
867.0 g/mol |
IUPAC-Name |
(2R,3S,4S,5S)-4-(butylamino)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C54H54N6O5/c1-4-5-34-55-47-46(35-64-54(41-22-14-8-15-23-41,42-24-16-9-17-25-42)43-28-32-45(63-3)33-29-43)65-52(49(47)61)60-37-58-48-50(56-36-57-51(48)60)59-53(38-18-10-6-11-19-38,39-20-12-7-13-21-39)40-26-30-44(62-2)31-27-40/h6-33,36-37,46-47,49,52,55,61H,4-5,34-35H2,1-3H3,(H,56,57,59)/t46-,47-,49+,52-/m1/s1 |
InChI-Schlüssel |
JHXMZCFCDRQRMF-OMWPHUTCSA-N |
Isomerische SMILES |
CCCCN[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC |
Kanonische SMILES |
CCCCNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)

